molecular formula C8H7BrN2S B13549935 (7-Bromo-1,2-benzothiazol-3-yl)methanamine

(7-Bromo-1,2-benzothiazol-3-yl)methanamine

Cat. No.: B13549935
M. Wt: 243.13 g/mol
InChI Key: BELGWURLDGPUTD-UHFFFAOYSA-N
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Description

(7-Bromo-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 7th position and a methanamine group at the 3rd position makes this compound unique. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate brominated aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring .

Another method involves the cyclization of thioamide or carbon dioxide with a brominated aromatic compound. This method is often preferred for its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

(7-bromo-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H7BrN2S/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,4,10H2

InChI Key

BELGWURLDGPUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2CN

Origin of Product

United States

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